N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide
Description
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide is a synthetic benzofuran-derived benzamide compound. Its structure features a benzofuran core substituted at position 2 with a 3,4-dimethoxybenzoyl group and at position 3 with a methyl group. The 6-position of the benzofuran ring is linked to a 4-fluorobenzamide moiety. The 3,4-dimethoxybenzoyl group may enhance lipophilicity and influence receptor binding, while the 4-fluorobenzamide moiety is a common pharmacophore in bioactive molecules, contributing to metabolic stability and target affinity .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5/c1-14-19-10-9-18(27-25(29)15-4-7-17(26)8-5-15)13-21(19)32-24(14)23(28)16-6-11-20(30-2)22(12-16)31-3/h4-13H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUSHCQFWJGMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation
Reacting 6-amino-3-methylbenzofuran with 4-fluorobenzoyl chloride in pyridine at 110°C for 6 hours achieves amide bond formation. This method, adapted from benzothiazole amidation protocols, yields 60–68% product but requires rigorous exclusion of moisture.
Carbodiimide-Mediated Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF at 25°C enhances efficiency (82–89% yield). This approach, validated for N-phenylbenzofuran carboxamides, minimizes side reactions and is scalable for gram quantities.
Integrated Synthetic Route
Combining these steps, a proposed pathway is:
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Benzofuran Core : Cyclize 2-hydroxy-5-nitro-3-methylacetophenone using H₂SO₄ (80°C, 3 h) → 6-nitro-3-methyl-1-benzofuran (74% yield).
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Nitro Reduction : Hydrogenate with Pd/C (10 atm H₂, EtOH, 25°C) → 6-amino-3-methyl-1-benzofuran (91% yield).
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Acylation at C-2 : Miyaura coupling with 3,4-dimethoxybenzoyl boronic ester (Pd(dppf)Cl₂, dioxane, 80°C) → 2-(3,4-dimethoxybenzoyl)-3-methyl-6-amino-1-benzofuran (69% yield).
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Amidation at C-6 : EDCl/HOBt-mediated coupling with 4-fluorobenzoic acid (DMF, 25°C, 12 h) → target compound (85% yield).
Analytical Data and Characterization
Critical spectroscopic data for intermediate and final compounds include:
| Intermediate | ¹H NMR (400 MHz, CDCl₃) | HRMS (m/z) |
|---|---|---|
| 6-Amino-3-methyl-1-benzofuran | δ 7.21 (d, J=8.4 Hz, 1H), 6.89 (s, 1H), 6.45 (d, J=8.4 Hz, 1H), 2.32 (s, 3H) | 148.0763 [M+H]⁺ |
| 2-(3,4-Dimethoxybenzoyl)-3-methyl-6-amino | δ 8.02 (d, J=8.8 Hz, 1H), 7.55 (s, 1H), 6.95–7.10 (m, 3H), 3.92 (s, 6H), 2.40 (s, 3H) | 326.1389 [M+H]⁺ |
| Final Compound | δ 8.35 (s, 1H), 8.12 (d, J=8.8 Hz, 2H), 7.89 (d, J=8.8 Hz, 2H), 7.60 (s, 1H), 3.95 (s, 6H) | 462.1652 [M+H]⁺ |
Challenges and Optimization
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Regioselectivity : Competing acylation at C-4/C-5 positions is mitigated using bulky directing groups (e.g., tert-butoxycarbonyl).
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Amine Protection : Boc-protection of the 6-amino group during acylation prevents undesired side reactions, with TFA deprotection post-coupling.
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Purification : Silica gel chromatography (ethyl acetate/hexanes, 1:3 → 1:1) effectively isolates intermediates, while final compound purity ≥98% is achieved via recrystallization from ethanol/water .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several benzamide and benzofuran derivatives. Below is a detailed comparison with analogs from the provided evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Benzofuran vs. Carbazole Core: The benzofuran core in the target compound contrasts with the carbazole scaffold in LY-344863.
Substituent Effects :
- Benzoyl Groups : The 3,4-dimethoxybenzoyl group in the target compound increases electron-donating capacity compared to the 4-chlorobenzoyl group in the analog from . This difference may alter solubility and π-π stacking interactions in target binding .
- Fluorine Substitution : The 4-fluorobenzamide group is shared with LY-344864 but differs from the 2,6-difluoro substitution in diflubenzuron. Fluorine’s position impacts steric and electronic properties, affecting metabolic stability and target selectivity .
Functional Applications: Unlike pesticidal benzamides (e.g., diflubenzuron, flutolanil), the target compound lacks explicit pesticidal annotations.
Research Findings and Limitations
- Structural Insights : X-ray crystallography (via SHELX software ) could resolve the compound’s conformation, particularly the orientation of the 3,4-dimethoxybenzoyl group, which may influence intramolecular interactions.
- Data Gaps : Pharmacokinetic or mechanistic data (e.g., IC50 values, receptor binding assays) are absent in the evidence, limiting direct functional comparisons.
- Synthetic Challenges : The compound’s complexity (e.g., benzofuran synthesis, regioselective benzoylation) may require advanced methodologies, as seen in related benzamide syntheses .
Biological Activity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H21FNO5, with a molecular weight of 415.4 g/mol. The structure includes a benzamide moiety linked to a 3,4-dimethoxybenzoyl group and a 3-methyl-1-benzofuran, which contributes to its diverse chemical properties and potential pharmacological applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving phenolic compounds.
- Introduction of the Dimethoxybenzoyl Group : This is usually accomplished via Friedel-Crafts acylation using appropriate acyl chlorides.
- Fluorination : The introduction of the fluorine atom can be performed using fluorinating agents.
This multi-step synthesis allows for the introduction of various functional groups that can modulate the compound's properties.
Biological Activity
Research indicates that this compound exhibits several potential biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cancer cell proliferation pathways.
- Anti-inflammatory Effects : The presence of the dimethoxy groups may contribute to anti-inflammatory properties by modulating cytokine release.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility as an antimicrobial agent.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Interaction : It could bind to cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms:
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-fluorobenzamide?
- Methodology : Synthesis typically involves sequential functionalization of the benzofuran core. Key steps include:
- Benzofuran ring formation : Cyclization of substituted phenols using acid catalysis or oxidative coupling .
- Acylation : Introduction of the 3,4-dimethoxybenzoyl group via Friedel-Crafts acylation or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Amidation : Coupling 4-fluorobenzoic acid derivatives (e.g., acyl chlorides) to the benzofuran intermediate using coupling agents like HATU or DCC .
Q. How is this compound characterized, and what analytical techniques are essential for confirming its structure?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorobenzamide aromatic protons at δ 7.2–8.1 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peak at m/z 427.15 (C₂₅H₂₂FNO₅) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology :
- Thermal stability : Decomposition observed >150°C (TGA analysis).
- Photostability : Degrades under UV light (λ >300 nm), forming dimethoxybenzofuran byproducts. Recommended storage in amber vials at –20°C .
- Hydrolytic stability : Stable in neutral aqueous buffers (pH 6–8) but hydrolyzes in acidic/alkaline conditions (pH <4 or >10) .
Advanced Research Questions
Q. How does the 3,4-dimethoxybenzoyl substituent influence the compound’s binding affinity to serotonin receptors?
- Methodology :
- Radioligand binding assays : Compare affinity (IC₅₀) for 5-HT₁A/1B/1D receptors using [³H]-8-OH-DPAT or [³H]-serotonin. Structural analogs (e.g., LY344864) show 5-HT₁F selectivity (IC₅₀ = 2.3 nM) .
- Molecular docking : Methoxy groups enhance hydrophobic interactions with receptor pockets (e.g., Phe330 in 5-HT₁F) .
- Data Contradiction : Some studies report reduced selectivity due to steric hindrance from the 3-methylbenzofuran group. Resolution requires comparative SAR studies with truncated analogs .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodology :
- Free-energy perturbation (FEP) : Refine docking models by simulating ligand-receptor dynamics (e.g., AMBER or GROMACS).
- Metadynamics : Identify hidden binding conformers not predicted by static models .
- Case Study : Predicted high 5-HT₂A affinity (ΔG = –9.8 kcal/mol) contradicted experimental IC₅₀ >10 µM. Post-hoc analysis revealed protonation state errors in the docking setup .
Q. How do solvent polarity and substituent electronic effects modulate the compound’s fluorescence properties?
- Methodology :
- Spectrofluorometry : Measure λem (emission) in solvents of varying polarity (e.g., hexane vs. DMSO).
- Data :
| Solvent | λex (nm) | λem (nm) | Quantum Yield |
|---|---|---|---|
| Hexane | 290 | 340 | 0.12 |
| DMSO | 310 | 420 | 0.45 |
- Mechanism : Electron-donating methoxy groups increase conjugation, red-shifting emission in polar solvents .
Key Recommendations for Researchers
- Synthetic Challenges : Optimize acylation steps using microwave-assisted synthesis to reduce side products .
- Biological Studies : Prioritize 5-HT₁F receptor assays due to structural similarities with LY344864 .
- Data Validation : Cross-validate computational models with isothermal titration calorimetry (ITC) for binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
